molecular formula C6H3F2NO B1589025 3,5-Difluoroisonicotinaldehyde CAS No. 870234-98-3

3,5-Difluoroisonicotinaldehyde

Cat. No.: B1589025
CAS No.: 870234-98-3
M. Wt: 143.09 g/mol
InChI Key: RLAOKDGTZKSUJB-UHFFFAOYSA-N
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Description

3,5-Difluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3F2NO It is a derivative of isonicotinaldehyde, where two hydrogen atoms in the aromatic ring are replaced by fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoroisonicotinaldehyde can be synthesized through several methods. One common approach involves the fluorination of isonicotinaldehyde. For example, a typical synthetic route might involve the reaction of isonicotinaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.

Another method involves the use of 3,5-difluoropyridine as a starting material. This compound can be subjected to formylation reactions using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 3,5-Difluoroisonicotinic acid.

    Reduction: 3,5-Difluoroisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, where the presence of fluorine atoms can impart unique properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3,5-difluoroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoropyridine: A precursor in the synthesis of 3,5-difluoroisonicotinaldehyde.

    3,5-Difluoroisonicotinic acid: The oxidized form of this compound.

    3,5-Difluoroisonicotinyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an aldehyde group in the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAOKDGTZKSUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470004
Record name 3,5-Difluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870234-98-3
Record name 3,5-Difluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoropyridine-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

At 0° C. A solution of LDA 2M in THF (47.792 mL, 95.58 mmol) was diluted with 50 mL THF. It was cooled down to −78° C., then a solution of 3,5-Difluoropyridine (7.886 mL, 86.89 mmol) in 100 mL THF was added dropwise while maintaining the temperature below −70° C., (complete addition in 20 min). It gave a yellow suspension. The reaction mixture was stirred 3 h at −78° C. A solution of Methyl formate (10.8 mL, 173.79 mmol) in 25 mL THF was added dropwise in 15 min. The reaction mixture became a pale yellow solution. It was stirred 45 min at −75° C. and then transferred via cannula to a stirred solution of 100 mL sat aq NaHCO3 held at about 0° C. It was extracted twice with EtOAc and the combined organic phases were washed with brine and dried with Na2SO4. The solvent was evaporated (165 mbar, 30° C.), 36.7 g of residue were obtained as a yellow liquid. The crude product was purified by flash chromatography (Solvent: CH2Cl2). The product was isolated as a pale yellow oil (7.85 g), which crystallized upon standing.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
47.792 mL
Type
solvent
Reaction Step One
Quantity
7.886 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under argon and at −70° C., 44 ml of 2.5 M n-butyllithium solution in n-hexane (110 mmol, 1.1 equivalent) were slowly added dropwise to 15.4 ml of diisopropylamine (110 mmol, 1.1 equivalent) in 23 ml of THF. The solution formed was warmed to 0° C. and stirred at this temperature for 30 min. The reaction mixture was then brought to −70° C. and diluted with 23 ml of THF, and 11.5 g of 3,5-difluoropyridine (100 mmol, 1 equivalent) dissolved in 72 ml of THF, were added dropwise. The mixture was stirred at −70° C. for 30 min. 12.4 ml of methyl formate (200 mmol, 2 equivalent), dissolved in 23 ml of THF, were then slowly added dropwise. After 1.5 h at −70° C., the reaction solution was quickly poured into 230 ml of saturated aqueous sodium bicarbonate solution and extracted with a total of 460 ml of ethyl acetate. The combined organic phases were washed twice with in each case 115 ml of saturated aqueous sodium bicarbonate solution and twice with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated using a rotary evaporator. This gave 11.6 g (81% of theory) of the title compound which were directly reacted further.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
72 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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